![molecular formula C11H7F6N3O B2849852 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 477711-82-3](/img/structure/B2849852.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is an intriguing compound known for its distinctive structural features and broad potential applications in various scientific fields. This compound belongs to a class of organic molecules containing both pyrazole and pyridine rings, each substituted with trifluoromethyl groups, which can impart significant biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes
The synthesis of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine typically involves several key steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Pyrazole Ring: The synthesis begins with the construction of the pyrazole ring, often achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or nucleophilic trifluoromethylation with reagents such as Ruppert-Prakash reagent (CF₃SiMe₃).
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through an ether linkage. This can be achieved by reacting the pyrazole derivative with a suitably substituted pyridine, typically under basic conditions and in the presence of a coupling agent such as a sulfonate ester or aryl halide.
Industrial Production Methods
The industrial production of this compound might utilize similar synthetic strategies but on a larger scale, with optimizations to increase yield and efficiency. Catalysts and more cost-effective reagents might be employed to streamline the process.
Analyse Des Réactions Chimiques
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is reactive in various chemical transformations, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution, particularly at the pyridine and pyrazole rings.
Oxidation and Reduction: Though the compound's stability in oxidation and reduction reactions depends on the specific conditions, the trifluoromethyl groups can enhance stability.
Coupling Reactions: The ether linkage and aromatic rings are conducive to various coupling reactions, enabling the synthesis of more complex derivatives.
Common Reagents and Conditions:
Trifluoromethylation reagents (e.g., CF₃I, CF₃SiMe₃)
Strong acids or bases for substitution reactions
Catalysts such as palladium for coupling reactions
Major Products: The major products of these reactions vary but can include substituted derivatives where trifluoromethyl groups and aromatic rings remain intact, ensuring the compound's bioactive properties are preserved.
Applications De Recherche Scientifique
Chemistry
The compound's unique structure lends itself to roles as a building block for more complex organic molecules, facilitating research into new materials and chemical processes.
Biology and Medicine
In biological and medical research, 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine can serve as a lead compound in the development of pharmaceuticals. Its trifluoromethyl groups can enhance metabolic stability and bioavailability, making it a promising candidate in drug design.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and specialty polymers, owing to its robust chemical stability and reactivity.
Mécanisme D'action
When comparing 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine with similar compounds, several key differences stand out:
Structure and Substitution Patterns: Unlike other compounds, the dual trifluoromethyl substitutions and combined pyrazole and pyridine rings provide a unique chemical profile.
Chemical Stability: The trifluoromethyl groups confer higher stability against metabolic degradation compared to non-fluorinated analogs.
Comparaison Avec Des Composés Similaires
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives
5-trifluoromethylpyridine analogs
These similar compounds might share structural elements but differ significantly in their chemical properties and applications.
By examining its synthesis, reactivity, applications, and mechanistic pathways, 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine stands as a compound of substantial interest across various scientific domains.
Propriétés
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3O/c1-20-7(11(15,16)17)4-9(19-20)21-8-3-2-6(5-18-8)10(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOCVKVWCDSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
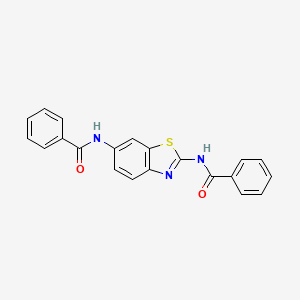
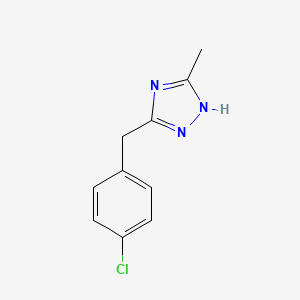
![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)
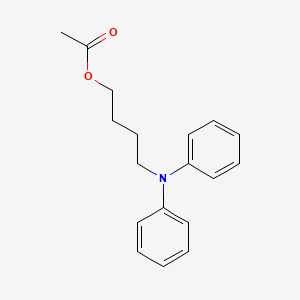

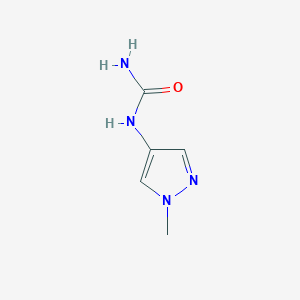
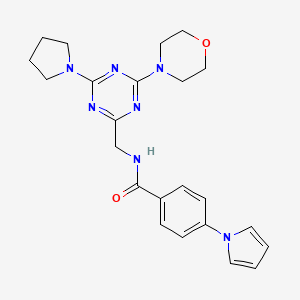
![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-CHLOROBENZAMIDE](/img/structure/B2849783.png)
![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)
![3,4-difluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2849785.png)
![1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2849786.png)

